1-Methyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C6H11N . It is also known by other names such as Pyridine, 1,2,3,6-tetrahydro-1-methyl-; N-Methyl-1,2,5,6-tetrahydropyridine; 1-Methyl-3-piperideine; 1,2,3,6-Tetrahydro-1-methylpyridine; 1,2,3,4-tetrahydro-1-methylpyridine .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydropyridine ring with a methyl group attached .Physical and Chemical Properties Analysis
This compound has a molecular weight of 97.1582 . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Modeling Parkinson's Disease : This compound is widely used as a model to investigate the abnormalities in the nigrostriatal system and to develop therapeutic approaches for Parkinson's syndrome. It induces a parkinsonian syndrome in primates, causing a loss of dopaminergic cells in the substantia nigra and ventral tegmental area, which closely resembles the condition in humans. It's beneficial for assessing the efficacy and side-effects of symptomatic treatments for Parkinson's disease and forms the basis for developing novel therapeutic strategies (Kitt et al., 1986) (Waters et al., 1987) (Bloem et al., 1990).
Neurotoxicity Studies : The compound is also used to understand the chemical pathways leading to neurotoxicity. It's a chemical intermediate in the metabolic activation of dopamine, which potentiates its autoxidation to dopamine quinone, and forms various products during oxidation that have implications in neurotoxicity (Chacón et al., 1987) (Soldatenkov et al., 2003).
Chemical Reactions and Synthesis : In a more chemistry-focused application, 1-Methyl-1,2,3,6-tetrahydropyridine is known for its ability to undergo aza Cope rearrangement, making it valuable in synthetic chemistry for constructing complex molecular structures (Gilchrist et al., 1993).
Pharmacology and Drug Development : Various derivatives of tetrahydropyridines, including this compound, have been synthesized and studied for their pharmacological properties, indicating potential as drug candidates. This research aids in understanding how structural changes in molecules can lead to different biological activities (Mateeva et al., 2005).
Understanding Disease Mechanisms : Studies involving this compound help in understanding the underlying mechanisms of diseases like Parkinson's, including the role of various neuronal activities, oxidation processes, and the impact of different toxins and substances on the brain (Mitchell et al., 1989) (Ferreira et al., 2020).
Safety and Hazards
Future Directions
Research on tetrahydropyridines (THPs), including 1-Methyl-1,2,3,6-tetrahydropyridine, is ongoing. The goal is to extend the database for structure-activity relationship (SAR) studies. Special attention is given to the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .
Properties
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h2-3H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFIRGPROMANKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219525 | |
Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-55-3 | |
Record name | 1-Methyl-1,2,3,6-tetrahydropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-piperideine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-3-piperideine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-Tetrahydro-1-methylpyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/996Q6WT35H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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